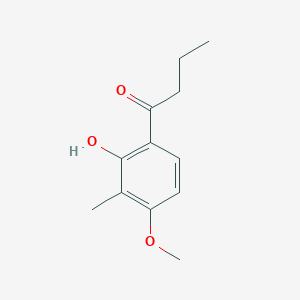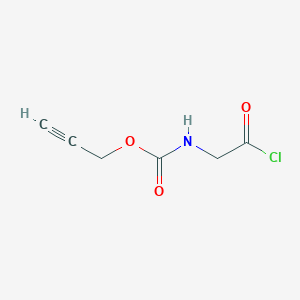
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate is an organic compound with the molecular formula C6H6ClNO3 It is a carbamate derivative that features both an alkyne and a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of prop-2-yn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with carbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroacetyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a reactive intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, while the chloroacetyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl carbamate: Similar structure but lacks the chloroacetyl group.
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Contains a similar chloroacetyl group but lacks the carbamate functionality.
Uniqueness
This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
90664-62-3 |
|---|---|
Formule moléculaire |
C6H6ClNO3 |
Poids moléculaire |
175.57 g/mol |
Nom IUPAC |
prop-2-ynyl N-(2-chloro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-3-11-6(10)8-4-5(7)9/h1H,3-4H2,(H,8,10) |
Clé InChI |
BXBAAKWXSZGSHR-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)NCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


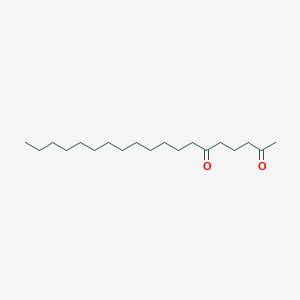
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
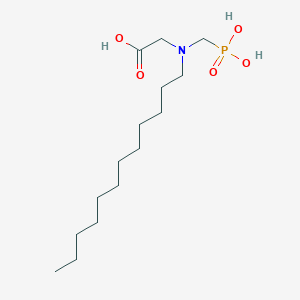
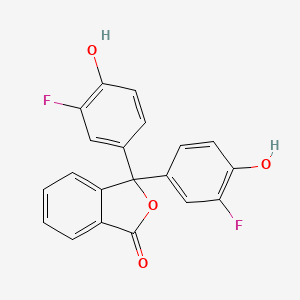
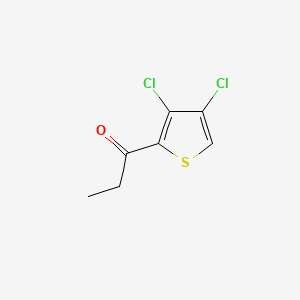
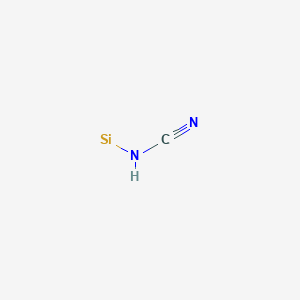
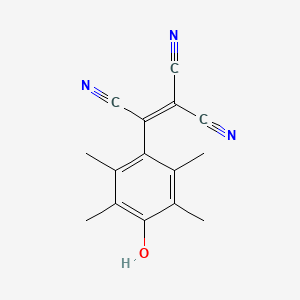
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
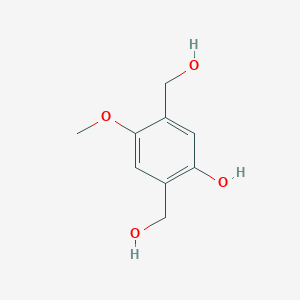
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
